Dentacolor

Description

Evolution of Dental Materials Science: A Historical Perspective

The journey to today's advanced composite resins is marked by significant milestones in chemical and material innovation. Understanding this history is crucial for contextualizing the development and properties of specific formulations like Dentacolor.

Prior to the advent of composite resins, aesthetic restorative options were limited. Silicate cements, used in the early 20th century, offered tooth-like appearance but were prone to dissolution and lacked durability. pocketdentistry.com In the 1940s and 1950s, acrylic resins, specifically those based on polymethylmethacrylate (PMMA), were introduced. nih.gov While offering better aesthetics than amalgams, these early acrylics suffered from significant drawbacks, including high polymerization shrinkage and a large coefficient of thermal expansion, which led to marginal leakage and recurrent decay. pocketdentistry.comdentalproductsreport.com The modern era of dental polymers began to take shape with the use of natural rubber for dentures in the mid-19th century, but the pivotal moment for restorative materials came much later. pocketdentistry.com

The true breakthrough in polymer-based restoratives occurred in the early 1960s with the work of Dr. Rafael Bowen. dentalproductsreport.com He synthesized a novel monomer, bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), also known as Bowen's resin. nih.gov This large, viscous monomer significantly reduced polymerization shrinkage compared to the earlier methyl methacrylate (MMA). nih.gov To create a viable restorative material, Bowen reinforced this resin matrix with strong ceramic filler particles, bonded together using a silane (B1218182) coupling agent. pocketdentistry.com This combination of a resin matrix, filler, and coupling agent defined the first dental composites. pocketdentistry.com

These initial materials, introduced in the late 1960s, are now often referred to as "first-generation" or "conventional" composites. wikipedia.orgkulzer.com They were characterized by the use of large filler particles (macrofills), typically ground quartz, with sizes ranging from 10 to 50 micrometers. nih.gov While these macrofilled composites offered improved strength over previous materials, their large filler particles resulted in a rough surface texture that was difficult to polish and prone to wear, compromising long-term aesthetics. kulzer.comnih.gov

Following the initial macrofilled era, the 1970s saw the development of microfilled composites, which were introduced to the European market in 1978. wikipedia.org These materials utilized much smaller filler particles, typically fumed silica (B1680970) of around 0.04 micrometers (40 nanometers), providing a highly polishable, smooth, and more aesthetic surface. nih.gov

This compound, a light-cured composite resin introduced in 1982, belongs to this second wave of composite technology. primedentalsupply.com It is classified as a microfilled composite designed for laboratory-fabricated prosthetic veneers. nih.gov Unlike the first-generation macrofills used for direct restorations, materials like this compound were developed for indirect applications where aesthetics were paramount. primedentalsupply.com Its composition is based on methacrylates and it was used as a veneering material for crowns and partial dentures, often on titanium frameworks. nih.govnih.gov Therefore, this compound represents a significant step in the evolution from the mechanically-focused first-generation composites to materials where high polish and color stability were primary design objectives.

Classification and Categorization of Contemporary Dental Polymers and Resins

Dental composite resins can be classified based on several key characteristics, which reflect their composition, handling properties, and intended clinical application. The most common classification is based on the size and type of the principal filler material, as this profoundly influences the mechanical and aesthetic properties of the composite.

| Classification by Filler Size | Particle Size Range | Key Characteristics | Era of Introduction |

| Macrofill (Conventional) | 10 - 50 µm | High strength, rough surface, poor wear resistance. | Late 1960s |

| Microfill | ≈ 0.04 µm (40 nm) | Excellent polishability, smooth surface, lower strength due to lower filler loading. Used in low-stress aesthetic areas. | Late 1970s |

| Hybrid | 0.4 - 1 µm (mix of sizes) | Combines the strength of macrofills with the polishability of microfills. Developed for universal use. | 1980s |

| Nanofill | 5 - 100 nm | High filler loading, excellent strength, wear resistance, and long-term polish retention. | Early 2000s |

This table provides a simplified overview of composite classification by filler size. nih.govyoutube.com

Other important classifications include:

Method of Polymerization:

Chemically Activated (Self-Cure): Two pastes (a catalyst and a base) are mixed to initiate polymerization. youtube.com

Light Activated (Light-Cure): A single paste contains a photoinitiator (like camphorquinone) that starts the reaction when exposed to visible blue light. sigmaaldrich.comyoutube.com this compound is a light-activated material. primedentalsupply.com

Dual-Cure: Combines both chemical and light-curing mechanisms. youtube.com

Consistency/Viscosity:

Flowable: Lower filler content results in a more fluid consistency, allowing it to adapt well to cavity preparations. scribd.com

Packable/Condensable: Higher filler loading creates a stiffer, more viscous material intended to mimic the handling of dental amalgam. scribd.com

Based on this framework, this compound is categorized as a light-activated, microfilled composite resin. primedentalsupply.comnih.gov

Academic Significance of Investigating Specific Dental Composite Formulations within Material Science Research

The academic investigation of specific commercial composite formulations like this compound is vital for advancing dental materials science. Such studies provide crucial, independent data on the performance and properties of materials used in clinical practice. Research on this compound has contributed to the broader understanding of microfilled composites in several ways:

Long-Term Clinical Performance: Retrospective clinical studies provide invaluable data on the longevity of restorative materials. A study evaluating this compound-veneered titanium restorations after 51-72 months found a failure rate of 9.4%, offering a benchmark for the clinical performance of this material class in specific applications. nih.gov

Material Properties and Curing: Research has focused on the physical and mechanical properties of this compound, such as hardness, strength, and water solubility. One study compared these properties when the material was polymerized with different laboratory light-curing units (xenon vs. metal halide lamps), revealing that the choice of curing unit can significantly impact the final properties of the restoration. nih.gov

Wear and Discoloration: The aesthetic longevity of a composite is critical. Studies have simulated wear on this compound and measured the resulting color changes and susceptibility to staining from common substances like coffee and tea. researchgate.netresearchgate.net This research helps to quantify the material's resistance to degradation and discoloration over time, finding that most staining was superficial but some residual staining could be cumulative. researchgate.net

Bonding and Interfacial Strength: The bond between the composite and the underlying structure (e.g., a metal coping) is critical for success. Research has evaluated the bond strength of this compound's opaquer to various core materials and differently conditioned titanium posts, providing insight into the factors that influence interfacial adhesion. rug.nl

The following table summarizes selected research findings for this compound, illustrating the type of data generated through academic investigation.

| Research Focus | Finding | Study |

| Clinical Failure Rate | 9.4% failure rate (fractures/discoloration) for veneers on titanium after 51-72 months. | Bergman et al. (1994) nih.gov |

| Wear and Color Stability | After wear simulation, the worn surface of this compound was smoother than a hybrid composite. Staining was higher on non-worn surfaces than worn surfaces. | Yap et al. (2004) researchgate.net |

| Effect of Curing Unit | Specimens cured with a metal halide unit generally showed greater hardness and compressive strength and lower solubility than those cured with a xenon unit. | Tanoue et al. (1998) nih.gov |

| Bonding | The chemical composition and consistency of the opaquer layer (this compound is a methacrylate powder-liquid system) are important variables affecting bond strength to core materials. | Özcan & Niedermeier (1998) rug.nl |

By studying specific formulations in detail, materials scientists can identify the strengths and weaknesses of different composite technologies, driving the development of new and improved materials with enhanced durability, aesthetics, and clinical longevity. nih.gov

Structure

3D Structure

Properties

CAS No. |

96935-47-6 |

|---|---|

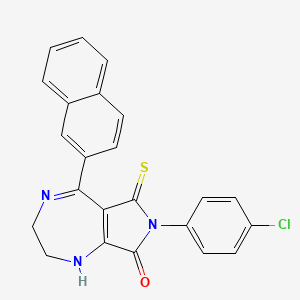

Molecular Formula |

C23H16ClN3OS |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

7-(4-chlorophenyl)-5-naphthalen-2-yl-6-sulfanylidene-2,3-dihydro-1H-pyrrolo[3,4-e][1,4]diazepin-8-one |

InChI |

InChI=1S/C23H16ClN3OS/c24-17-7-9-18(10-8-17)27-22(28)21-19(23(27)29)20(25-11-12-26-21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,26H,11-12H2 |

InChI Key |

LBJBPGRQRGLKPL-UHFFFAOYSA-N |

SMILES |

C1CN=C(C2=C(N1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |

Canonical SMILES |

C1CN=C(C2=C(N1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |

Other CAS No. |

96957-27-6 |

Synonyms |

5-(2'-naphthyl)-7-4-chlorophenyl-(2,3,6,8-tetrahydro)pyrrolo-(3,4-e)(1,4)-diazepine-6-thioxo-8-(1H,7H)one PDCL |

Origin of Product |

United States |

Material Science and Chemical Architecture of Dentacolor Type Composites

Polymeric Matrix Constituents in Methacrylate-Based Resins

The foundation of modern dental composites, including Dentacolor-type materials, is a resin matrix primarily composed of methacrylate (B99206) monomers. nih.govmdpi.com This organic phase polymerizes to form a durable, cross-linked network that encapsulates the inorganic filler particles. tmujdent.co.inmdpi.com The specific blend of monomers is carefully selected to control properties such as viscosity, polymerization shrinkage, and mechanical strength. nih.govtandfonline.com

Role of Monomer Systems in Polymerization Pathways

The polymerization of methacrylate-based resins is a rapid, chain-growth process initiated by free radicals. ekb.egnih.gov This reaction converts the liquid monomer mixture into a solid polymer structure. tandfonline.com The choice of monomers significantly influences the polymerization kinetics and the final properties of the composite. nih.gov

Commonly used monomer systems in dental composites include a combination of high and low viscosity monomers to achieve a workable consistency and optimize performance. mdpi.com Key monomers include:

Bis-GMA (Bisphenol A-glycidyl methacrylate): A high molecular weight and high-viscosity monomer that forms the backbone of many composite resins. mdpi.comresearchgate.net Its rigid structure contributes to the strength of the final polymer network. However, its high viscosity necessitates the inclusion of diluent monomers. mdpi.com

UDMA (Urethane dimethacrylate): Another high molecular weight monomer with lower viscosity compared to Bis-GMA. tandfonline.comresearchgate.net UDMA-based resins often exhibit improved flexibility and reduced water sorption. researchgate.net

TEGDMA (Triethylene glycol dimethacrylate): A low-viscosity monomer frequently used as a diluent to reduce the viscosity of Bis-GMA and UDMA, allowing for higher filler loading and easier clinical handling. mdpi.comresearchgate.net However, it can increase polymerization shrinkage and water uptake. researchgate.net

Bis-EMA (Ethoxylated bisphenol A dimethacrylate): A monomer with a more hydrophobic nature compared to Bis-GMA, which can lead to reduced water sorption and solubility in the final composite. researchgate.net

The combination of these monomers allows for the tailoring of the resin's properties. For instance, replacing some of the more hydrophilic monomers with hydrophobic ones can enhance the material's resistance to staining and degradation in the oral environment. researchgate.net The polymerization process itself involves initiation, propagation, and termination steps, leading to a highly cross-linked polymer network. tmujdent.co.in

Cross-linking Mechanisms and Network Formation in Dental Composites

The polymerization of dimethacrylate monomers results in the formation of a three-dimensional, highly cross-linked polymer network. tmujdent.co.innih.gov This network structure is critical for the mechanical stability and durability of the composite restoration. landofsmile.com.tr The process is typically initiated by a photoinitiator system, such as camphorquinone (B77051), which generates free radicals upon exposure to visible light of a specific wavelength. nih.govnih.gov

These free radicals initiate a chain reaction, causing the methacrylate groups on the monomer molecules to react and form covalent bonds. tmujdent.co.in As the polymerization progresses, polymer chains grow and become interconnected, or cross-linked, at the sites of the bifunctional methacrylate groups. This cross-linking creates a rigid and insoluble network that entraps the filler particles. tmujdent.co.inmdpi.com

The density of the cross-linking, which is influenced by the type and concentration of the monomers, directly affects the material's mechanical properties, such as hardness and strength. researchgate.net A higher degree of cross-linking generally leads to a stiffer and more wear-resistant material. researchgate.net The formation of this network is also accompanied by volumetric shrinkage, a significant challenge in dental composites that manufacturers strive to minimize through the development of new monomer systems and filler technologies. nih.govekb.egmdpi.com

Inorganic Filler Systems in this compound-Type Formulations

The inorganic filler phase is a crucial component of dental composites, significantly influencing their mechanical properties, wear resistance, aesthetics, and handling characteristics. tandfonline.commdpi.com These fillers are dispersed within the polymer matrix and are bonded to it via a coupling agent. mdpi.com

Types and Morphologies of Particulate Fillers, including "mineral microcharges" and "nano-sized particles"

Dental composites utilize a variety of filler types, often in combination, to achieve desired properties. The classification of fillers is typically based on their size, shape, and chemical composition. nih.gov

Common types of particulate fillers include:

Ground Quartz and Glass Micropowders: These have been traditionally used and provide good mechanical reinforcement. nih.gov Glass fillers, such as barium borosilicate glass, also impart radiopacity to the composite, making it visible on dental X-rays. nih.govnih.gov

Pre-polymerized Fillers (PPF): These are particles made from a cured composite material that are then ground and incorporated into a new composite. nih.govpocketdentistry.com This technique can help to reduce polymerization shrinkage. pocketdentistry.com

The term "mineral microcharges" generally refers to the micron-sized inorganic filler particles that constitute a significant portion of the filler load in many composites. nih.gov The evolution of filler technology has led to the development of "nanohybrid" composites, which contain a combination of nano-sized and micron-sized particles to optimize both strength and aesthetics. pocketdentistry.com

The morphology of the filler particles, whether spherical or irregular, also plays a role in the composite's properties. nih.govresearchgate.net For example, spherical particles may lead to better flow characteristics, while irregular particles might provide better mechanical interlocking with the resin matrix. nih.gov

Surface Modification of Fillers: Silanization and Coupling Agent Chemistry

The most common coupling agents used are organosilanes, such as 3-methacryloxypropyltrimethoxysilane (MPTMS). mdpi.comnih.gov These are bifunctional molecules. nih.gov One end of the silane (B1218182) molecule has a functional group (e.g., a methacrylate group) that can copolymerize with the resin matrix. nih.gov The other end has hydrolyzable groups (e.g., methoxy (B1213986) groups) that react with the hydroxyl groups on the surface of the inorganic filler, forming strong, covalent siloxane (Si-O-Si) bonds. mdpi.comnih.gov

This chemical bridge between the filler and the matrix allows for efficient stress transfer from the weaker polymer matrix to the stronger filler particles, thereby enhancing the mechanical properties of the composite. uio.no A successful silanization process improves the dispersion of the filler particles within the resin and reduces the penetration of water at the filler-matrix interface, which can degrade the material over time. mdpi.comimim.pl

Influence of Filler Loading and Particle Size Distribution on Composite Properties and Light Dispersion

The amount of filler in a composite, known as filler loading, and the distribution of particle sizes have a profound impact on the material's properties. scielo.brebrary.net

Filler Loading: Generally, a higher filler loading leads to improved mechanical properties, such as increased strength, stiffness, and wear resistance. mdpi.comswst.org It also reduces polymerization shrinkage and the coefficient of thermal expansion, bringing it closer to that of tooth structure. tandfonline.comnih.gov However, excessively high filler loading can make the composite too viscous and difficult to handle. psu.edu

Particle Size Distribution: A broad distribution of particle sizes, often combining micron- and nano-sized fillers, allows for more efficient packing of the particles. scielo.br This enables a higher filler loading and can improve the mechanical properties of the composite. scielo.brebrary.net The size of the filler particles also affects the surface finish and polishability of the restoration; smaller particles generally result in a smoother, more aesthetic surface. pocketdentistry.com

Light Dispersion: The filler particles significantly influence the optical properties of the composite, including its color and translucency. nih.gov The size, shape, and refractive index of the filler particles, as well as the filler loading, determine how light is scattered and transmitted through the material. nih.govasianpubs.org The ability to control light dispersion is essential for creating restorations that mimic the natural appearance of teeth. researchgate.net

Photoinitiator Systems and Curing Modifiers in Hardenable Resins

The transformation of a malleable resin paste into a durable, solid restoration is accomplished through a process called photopolymerization. This process is initiated by a carefully selected system of chemicals that absorb energy from a specific wavelength of light and convert it into chemical energy to drive the polymerization reaction. In this compound and similar light-cured veneering materials, this is achieved through a photoinitiator system, which is activated by a dental curing light, such as a xenon lamp unit. nih.govmarquette.edu

The most prevalent photoinitiator system in methacrylate-based dental composites consists of a photosensitizer and a co-initiator (or reducing agent). mdpi.com

Photosensitizer: The primary component responsible for absorbing light energy is typically Camphorquinone (CQ) . marquette.edumdpi.comjamdsr.com CQ is an alpha-diketone that is sensitive to blue light, with a maximum absorption peak around 468-470 nm. mdpi.comscielo.br Upon irradiation, the CQ molecule is excited to a triplet state, making it highly reactive. However, CQ is relatively inefficient at generating the free radicals needed for polymerization on its own. marquette.edu

Co-initiator: To enhance the efficiency of free radical production, an accelerator, typically a tertiary amine, is included. mdpi.com A common example is Dimethylaminoethyl methacrylate (DMAEMA) . marquette.edu When the excited camphorquinone molecule encounters the amine co-initiator, it abstracts a hydrogen atom from the amine, generating an amine-derived free radical. This free radical is the species that directly initiates the polymerization by attacking the carbon-carbon double bonds of the methacrylate monomer units, starting a chain reaction.

While the camphorquinone/amine system is widely used, it has a notable disadvantage: CQ is inherently yellow, which can affect the final shade of the restoration and may lead to discoloration over time. nih.govmdpi.com To counteract this and improve aesthetic outcomes, especially in materials like veneers where color is critical, manufacturers may incorporate alternative or additional photoinitiators. These often absorb light at different wavelengths and are colorless. mdpi.comjamdsr.com

Alternative Photoinitiators: Acylphosphine oxides, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) , are common alternatives. nih.govresearchgate.net TPO is a Norrish Type I photoinitiator, meaning it can cleave directly upon light absorption to form two free radicals without the need for a co-initiator. mdpi.com It absorbs light in the near-UV spectrum (380–425 nm) and is colorless, which improves the color stability of the final polymer. mdpi.comjamdsr.com Other systems may use initiators like 1-phenyl-1,2-propanedione (PPD) . scielo.br The combination of multiple photoinitiators allows for a more efficient cure and better aesthetic properties. stomadent.ru

The table below summarizes common photoinitiator components in dental composites.

| Component Type | Chemical Name | Abbreviation | Function | Absorption Peak |

| Photosensitizer | Camphorquinone | CQ | Absorbs blue light to initiate reaction | ~468 nm |

| Co-initiator | Dimethylaminoethyl methacrylate | DMAEMA | Donates hydrogen to excited CQ to form free radicals | N/A |

| Alternative Initiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | Norrish Type I photoinitiator, improves color stability | ~400 nm |

| Alternative Initiator | 1-phenyl-1,2-propanedione | PPD | Alternative photosensitizer | ~392 nm |

Additives and Ancillary Components in Composite Resin Chemistry

Beyond the primary resin matrix, fillers, and initiator system, a variety of other chemical agents are incorporated into dental composites to optimize their properties. These additives and ancillary components are crucial for the material's clinical success, affecting its handling, aesthetics, longevity, and radiopacity.

Stabilizers: To ensure adequate shelf life and prevent spontaneous polymerization of the reactive monomers during storage and handling, inhibitors are added. A common inhibitor is Butylated hydroxytoluene (BHT) , which acts as a free radical scavenger, terminating any chains that might prematurely form.

Pigments/Color Modifiers: The ability to match the shade of natural teeth is a primary advantage of composite resins. This is achieved by adding small, precise amounts of various metal oxide pigments. The "this compound creative Photo curing Color fluids" system highlights the importance of these components in achieving custom aesthetics. kulzer-dental.it These pigments are chosen for their stability and biocompatibility.

Radiopacifiers: For a restoration to be visible on a dental radiograph (X-ray), which is essential for diagnosing secondary caries or assessing the restoration's integrity, radiopaque elements must be included. This is typically accomplished by incorporating heavy metal elements into the glass filler particles. europa.eu Common examples include oxides of Barium , Strontium , or Zirconium within the glass composition (e.g., barium-aluminum-borosilicate glass). stomadent.rueuropa.eu

Thixotropic Agents: To control the viscosity and handling characteristics of the composite paste, thixotropic agents are often added. These materials, such as highly dispersed fumed silica (B1680970), allow the composite to flow under the pressure of instrumentation but hold its shape when at rest. stomadent.ru This prevents slumping and makes placement and sculpting easier for the clinician.

The following table details common additives and their functions in composite resins.

| Additive Type | Example Compound(s) | Function |

| Inhibitor/Stabilizer | Butylated hydroxytoluene (BHT) | Prevents premature polymerization, enhances shelf life |

| Pigments | Metal Oxides | Provide shading to match natural tooth color |

| Radiopacifying Agents | Barium, Strontium, or Zirconium compounds in the filler | Renders the material visible on dental radiographs |

| Thixotropic Agents | Fumed Silica | Modifies viscosity for improved handling and placement |

Material Degradation Pathways and Mechanisms in Simulated Environments

Hydrolytic Degradation of Ester Linkages within the Polymer Matrix

Influence of Aqueous Media on Polymer Chain Scission

Exposure to an aqueous environment leads to the hydrolytic degradation of key bonds in the resin composite, including ester, urethane (B1682113), amide, and siloxane bonds mdpi.com. Water absorption into the resin matrix can initially make the composite more flexible, potentially leading to an apparent increase in some mechanical properties. However, over time, the leaching of components, swelling, and degradation of the cross-linked matrix, along with hydrolysis of the filler-matrix interfaces, ultimately result in a decrease in mechanical properties nih.gov. Water diffusion into the composite material, coupled with substances like acids and enzymes in the oral cavity, can accelerate the hydrolysis reaction mdpi.com. Studies have attributed the decrease in the hardness of dental composites immersed in water to the hydrolysis of ester groups in the resin matrix scielo.br. Water absorption degrades composites, leading to microfracture at the interface between fillers and the resin matrix ekb.eg.

Role of pH and Ionic Strength on Degradation Rates, including "gastric acid environments" for dental composites

The oral cavity is a complex environment containing various substances, including saliva (with water, ions, enzymes, and proteins) and plaque (with bacteria and metabolic acids that decrease pH) dental-tribune.com. These factors can contribute to the aging and degradation of dental materials dental-tribune.com. The pH of the immersed solution can affect the degradation of composites uobasrah.edu.iq. While degradation in pure water is relatively slow, factors in the oral environment, such as enzymes produced by bacteria, can catalyze hydrolysis mdpi.com. Acidic environments, such as those created by bacterial metabolic products or acidic foods and beverages, can significantly influence degradation rates. The degradation of resin composite restorations may be greater when the composite is exposed to organic acids present in oral biofilm, such as lactic acid scielo.br. Low pH may also cause erosion of filler surfaces, accelerating their debonding or increasing the release of ions from their surfaces, contributing to increased solubility scielo.br.

Simulated gastric acid environments, characterized by low pH, would likely accelerate the hydrolytic degradation of the ester linkages in the polymer matrix and potentially lead to increased filler degradation and leaching. The mechanism of hydrolytic degradation is enhanced if filler particles have metallic ions in their composition, as these ions can react with water scielo.br.

Thermal and Thermo-Oxidative Degradation Processes

Dental composites in the oral cavity experience temperature fluctuations due to eating, drinking, and breathing, which can range between 4°C and 60°C aston.ac.uk. While the average intra-oral temperature is around 37°C, these fluctuations can influence the thermal response and degradation of the resin phase aston.ac.uk.

Effects of Elevated Temperatures on Polymer Backbone Stability

Elevated temperatures can accelerate material aging by increasing the rate of hydrolysis frontiersin.org. The thermal behavior of dental composites, including glass transition temperature (Tg) and initial degradation temperatures, is material-dependent scielo.br. Dimensional changes in the polymer phase during heating are primarily related to structural modifications as the material reaches the glass transition region aston.ac.uk. Below Tg, the polymer network is rigid, while above Tg, polymer chain mobility increases aston.ac.uk. Thermogravimetric analysis (TGA) has shown that weight loss and subsequent degradation for various resin composites can begin around 270°C scielo.br. Prolonged exposure to elevated temperatures can lead to significant reductions in the mechanical properties of dental composites ijcmph.com. Heat treatment can cause softening of hydrophilic monomers in the resin matrix, followed by expansion of polymer chains and a decrease in friction forces between them ekb.eg.

Oxidative Radical Reactions and their Impact on Material Integrity

Oxidative degradation involves the reaction of the material with oxygen, often initiated by free radicals dental-tribune.comijcmph.com. The formation of free radicals has been observed with different forms of energy production and heat transfer, potentially impairing the mechanical properties of the composite ijcmph.com. Oxidative radicals can attack nanofilled composites, resulting in polymer chain scission mdpi.com. The generation of free radicals and reactive oxygen species (ROS) in dental composite materials is mainly related to the induction of monomers nih.gov. Unconverted methacrylate (B99206) groups can also lead to the release of hydroxyl radicals researchgate.net. These oxidative processes can damage the polymer network and contribute to the degradation of the material's integrity mdpi.comnih.gov.

Mechanically Induced Degradation: Abrasive and Erosive Wear Mechanisms

Mechanical stress from biting, chewing (mastication), bruxism, and toothbrushing contributes to the aging and degradation of dental composites dental-tribune.comaustinpublishinggroup.com. Wear is a common phenomenon resulting from abrasive, adhesive, and fatigue processes arpnjournals.org.

Abrasive wear is the physical loss of material caused by objects other than the teeth researchgate.net. In composite fillings, this appears as abrasion of the soft polymer matrix, exposing filler particles arpnjournals.org. Abrasive wear can be caused by toothbrushing, affecting exposed surfaces, and by occlusal forces, limited to contact surfaces rde.acnih.gov. It can involve two-body abrasion (contact between opposing surfaces) or three-body abrasion (with the presence of particles between surfaces, such as food) rde.acnih.gov. The abrasive wear resistance of dental composites is influenced by factors such as the size, shape, content, and distribution of fillers, the type of monomers and degree of polymerization, and the bond between organic and inorganic phases rde.acresearchgate.net.

Erosive wear is the loss of tooth structure or restorative material due to chemical processes not involving bacteria, typically caused by acids decisionsindentistry.comrcseng.ac.uk. While primarily associated with tooth tissue, restorative materials like dental composites can also be affected by erosion, particularly in acidic environments bjmu.edu.cnerosivetoothwear.com. Erosion rarely has an isolated effect and often interacts with abrasive and attritive wear, potentiating their effects in a process referred to as erosive toothwear rcseng.ac.uk.

Data Tables

Compound Names and PubChem CIDs

Frictional Interactions and Surface Material Loss

Frictional interactions, often occurring during mastication and parafunctional habits like bruxism, contribute significantly to the surface material loss of dental composites. researchgate.netfrontiersin.org This process, broadly categorized as wear, involves the removal or deformation of material at contacting surfaces. nih.gov The primary mechanisms of wear in dental composites include abrasion and fatigue. nih.govresearchgate.netfrontiersin.org

Abrasive wear involves the removal of material by mechanical contact with harder particles or surfaces. researchgate.net This can occur through two-body abrasion (direct contact between the composite and an opposing surface, like enamel or another restorative material) or three-body abrasion (involving abrasive particles, such as food debris or toothpaste, between the two surfaces). nih.govmdpi.com The size, shape, content, and distribution of filler particles within the composite significantly influence its abrasive wear resistance. nih.govmdpi.com A strong bond between the filler particles and the polymer matrix, often facilitated by silane (B1218182) coupling agents, is essential to prevent filler debonding and subsequent material loss. nih.govdiva-portal.org Nanocomposites, with their uniformly dispersed nanoparticles, have shown improved wear resistance compared to conventional composites. researchgate.netmdpi.comjohs.com.sa

Surface material loss can also result from surface fatigue, which occurs due to repeated stress cycles that lead to crack formation and propagation on or below the surface. researchgate.netfrontiersin.org These cracks can eventually lead to the detachment of material fragments. frontiersin.org The deformation of the restoration under load, influenced by the material's stiffness (elastic modulus), plays a role in fatigue wear. frontiersin.org

Studies using in vitro wear simulators have demonstrated significant wear of composite materials under simulated chewing conditions. For example, one study utilizing an oral wear simulator subjected different classes of dental composites to simulated abrasive and attrition wear, observing significant material loss, particularly at restoration margins. nih.gov

Fatigue Phenomena in Polymer-Based Composites

Fatigue is a critical mechanical degradation process in dental polymer-based composites, characterized by the reduction in load-bearing capacity under repetitive or cyclic stresses. nih.gov This occurs at stress levels below the material's ultimate strength and involves the accumulation of damage and growth of subcritical defects. nih.govresearchgate.net In the oral cavity, dental restorations are constantly subjected to cyclic loading from chewing, which can lead to fatigue failure over time. nih.govnih.govallenpress.com

Factors influencing the fatigue performance of dental composites include the type and silanization of filler particles, as well as the properties of the resin matrix. nih.gov Cyclic loading can lead to the nucleation and growth of microcracks within the composite structure. nih.gov These cracks can originate from residual stresses induced by polymerization shrinkage, cyclic masticatory stresses, and interfacial hydrolysis. researchgate.net

Environmental factors, particularly the presence of water and solvents, can significantly reduce the fatigue strength and fracture toughness of dental composites, especially under cyclic loading. nih.govscispace.com Water can diffuse into the polymer matrix, leading to plasticization and hydrolysis of the resin and the filler-matrix interface. nih.govmdpi.comscispace.com This hydrolytic degradation weakens the material and makes it more susceptible to fatigue crack propagation. mdpi.comscispace.com

In vitro studies employing cyclic loading have shown that dental composites exhibit a loss of strength following repeated stress. wisc.edu The fatigue strength can be influenced by the material's viscoelastic properties and filler content. nih.govwisc.edujst.go.jp For instance, a study investigating the compressive fatigue behavior of different dental composites found variations in fatigue strength, which appeared related to matrix properties and filler characteristics. jst.go.jp

Tribocorrosive Interactions and Coupled Degradation Effects in Materials

Tribocorrosion refers to the synergistic degradation process resulting from the combined action of mechanical wear and chemical or electrochemical corrosion in a contact area. pjmhsonline.comencyclopedia.pubmytribos.org In the oral environment, dental materials are subjected to both mechanical forces (friction, wear) and a chemically active environment (saliva, acids from food/bacteria, temperature fluctuations). nih.govmdpi.commytribos.org This makes tribocorrosion a relevant degradation mechanism for dental restorations.

While tribocorrosion is extensively studied in the context of dental implants, particularly concerning the degradation of metallic components like titanium alloys pjmhsonline.comencyclopedia.pubnih.gov, the principles also apply to polymer-based composites. The mechanical wear of the composite surface can expose fresh material to the oral environment, accelerating chemical degradation. Conversely, chemical degradation (e.g., hydrolysis of the resin matrix or filler-matrix interface) can weaken the material, making it more susceptible to wear. mdpi.comnih.gov

Methodologies for Simulating Degradation In Vitro (Materials Science Focus)

Simulating the complex oral environment and its degradation effects on dental materials in a laboratory setting is crucial for evaluating material performance and predicting clinical longevity. Numerous in vitro methodologies have been developed to mimic the various degradation pathways. nih.govmdpi.comnih.gov

Common in vitro simulation methods include:

Static Liquid Storage: Immersion in various media such as distilled water, artificial saliva, or ethanol-water mixtures to simulate hydrolytic degradation and water sorption. nih.govnih.govdergipark.org.tr Storage in ethanol-water mixtures has been shown to cause a significant decrease in fracture toughness of dental resin composites. nih.gov

Thermal Cycling: Exposing specimens to alternating hot and cold temperatures to simulate the temperature fluctuations in the oral cavity caused by consuming hot and cold foods and beverages. nih.govmdpi.com This can induce thermal stresses due to the differing coefficients of thermal expansion between the polymer matrix and filler particles, potentially leading to crack formation and debonding. mdpi.com

Mechanical Loading/Chewing Simulation: Applying cyclic or static loads to specimens to simulate masticatory forces and evaluate wear and fatigue resistance. nih.govru.nl Various chewing simulators exist, employing different loading profiles, frequencies, and antagonist materials. nih.govru.nlscielo.br These simulations can be combined with environmental factors like immersion in test media. nih.govallenpress.com Studies have shown that cyclic loading can lead to a significant decrease in the bond strength of composite restorations. allenpress.com

Accelerated Aging: Utilizing more aggressive conditions (e.g., higher temperatures, more corrosive media, increased cycling frequency) to accelerate degradation processes and obtain results in a shorter timeframe. mdpi.comdergipark.org.trnih.govumich.edu For example, hydrothermal accelerated aging (boiling in water) has been used to study its effect on the mechanical properties and wear of dental resin composites. nih.govresearchgate.net While accelerated aging can provide valuable insights, standardizing these methods and ensuring their correlation with long-term clinical performance remains a challenge. mdpi.comnih.gov

Combining multiple aging methods, such as cyclic loading with static liquid storage or thermomechanical cycling, is often employed to better replicate the synergistic degradation processes occurring in the oral cavity. nih.govresearchgate.net Evaluating changes in mechanical properties (e.g., flexural strength, fracture toughness, hardness) and surface characteristics (e.g., wear depth, roughness) after simulated aging are common approaches to assess material degradation. mdpi.comnih.govtandfonline.com

Table 1: Examples of In Vitro Degradation Simulation Methods and Evaluated Properties

| Simulation Method | Degradation Aspect Simulated | Evaluated Properties (Examples) | Relevant Studies |

| Static Liquid Storage (Water, Saliva) | Hydrolytic degradation, Water sorption | Mechanical properties (strength, toughness), Filler leaching | nih.govnih.govdiva-portal.orgnih.gov |

| Static Liquid Storage (Ethanol-Water) | Accelerated hydrolytic degradation | Fracture toughness, Mechanical properties | nih.gov |

| Thermal Cycling | Thermal stresses, Interfacial debonding | Crack formation, Mechanical properties | nih.govmdpi.com |

| Mechanical Loading (Cyclic/Chewing) | Wear, Fatigue | Surface loss, Fracture strength, Fatigue strength, Bond strength | nih.govnih.govallenpress.comwisc.edu |

| Accelerated Aging (Hydrothermal, etc.) | Accelerated chemical/mechanical degradation | Mechanical properties, Wear, Surface characteristics | mdpi.comnih.govumich.eduresearchgate.net |

| Combined Methods (e.g., Cyclic loading + storage) | Synergistic degradation | Comprehensive material property changes | nih.govresearchgate.net |

Research findings highlight the heterogeneity in in vitro simulation methods used across studies, making direct comparisons challenging. nih.govresearchgate.net There is a recognized need for standardized protocols and better clinical validation of laboratory methods to improve the predictability of in vitro testing. mdpi.comnih.gov

Compound Names and PubChem CIDs:

Advanced Analytical and Characterization Methodologies for Dental Composites

Spectroscopic Techniques for Compositional Analysis and Conversion Degree

Spectroscopic techniques are crucial for understanding the chemical composition and the extent of polymerization in dental composites. nih.gov These non-destructive methods provide valuable insights into the material's structure and behavior. researchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Monomer-to-Polymer Conversion

The conversion of monomer units into a polymer network is a critical factor that determines the final physical and mechanical properties of a dental composite. semanticscholar.org The degree of conversion (DC) is a measure of the percentage of carbon-carbon double bonds (C=C) from the methacrylate (B99206) monomers that have been converted into single bonds to form the polymer chain. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is a widely used technique to determine the DC of dental composites. semanticscholar.orgwikipedia.org The method works by passing infrared radiation through a sample and measuring the amount of radiation that is absorbed at different wavelengths. The vibrational frequencies of chemical bonds are sensitive to this radiation. Specifically, the C=C double bond in methacrylate monomers has a characteristic absorption peak, typically around 1638 cm⁻¹. mdpi.com To calculate the DC, the intensity of this aliphatic C=C peak is compared with an internal standard, often an aromatic C=C peak (around 1608 cm⁻¹) which does not participate in the polymerization reaction. mdpi.com The ratio of these peaks is measured before and after the composite is cured, and the change in this ratio is used to calculate the percentage of monomer conversion. mdpi.com

Raman Spectroscopy is another powerful vibrational spectroscopy technique used for determining the degree of conversion. nih.govnih.govnih.gov This method involves illuminating the sample with a monochromatic laser and analyzing the inelastically scattered light. nih.gov Similar to FTIR, the Raman spectrum shows a characteristic peak for the methacrylate C=C bond. nih.gov An advantage of Raman spectroscopy is its ability to analyze samples with minimal preparation and its reduced sensitivity to water, which can be beneficial when studying dental materials in conditions that mimic the oral environment. nih.gov The degree of conversion is calculated in a similar manner to FTIR by monitoring the decrease in the intensity of the C=C vibrational band relative to a stable internal reference band after polymerization. nih.gov

Table 1: Comparison of FTIR and Raman Spectroscopy for Degree of Conversion Analysis

| Feature | Fourier-Transform Infrared (FTIR) Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Principle | Measures the absorption of infrared radiation by molecular vibrations. | Measures the inelastic scattering of monochromatic light. |

| Key Measurement | Decrease in the aliphatic C=C absorption peak (approx. 1638 cm⁻¹). | Decrease in the aliphatic C=C scattering peak. |

| Internal Standard | Typically, the aromatic C=C peak (approx. 1608 cm⁻¹). | Various stable internal reference peaks. |

| Advantages | Widely available and well-established methodology. | Minimal sample preparation, less water interference. |

| Limitations | Can be sensitive to sample thickness and water content. | Fluorescence from the sample can interfere with the signal. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the outermost surface (typically the top 1-10 nanometers) of a material. researchgate.netalfa-chemistry.comrjor.ro This is particularly important for dental composites, as the surface properties dictate the material's interaction with the oral environment, including its resistance to wear, staining, and biofilm adhesion.

The technique involves irradiating the sample surface with a beam of X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. eag.com Each element has a unique set of binding energies, allowing for elemental identification. eag.com Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical state and bonding environment of the atoms (e.g., distinguishing between an oxide and a pure metal). eag.com For dental composites, XPS can be used to quantify the surface concentration of elements from the resin matrix (like carbon and oxygen) and the inorganic fillers (such as silicon, barium, or zirconium), as well as to detect any surface contaminants. alfa-chemistry.com

Chromatographic and Mass Spectrometric Approaches for Leachable Component Analysis

The biocompatibility of dental composites is partly dependent on the type and quantity of substances that can leach out of the material over time. These leachable components can include unreacted monomers, oligomers, and ions from the filler particles. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Unreacted Monomers

Despite the polymerization process, a certain percentage of monomers may remain unreacted and trapped within the polymer network. nih.gov These residual monomers can be released from the composite into the oral environment, particularly through the action of solvents like water and ethanol. mdpi.comHigh-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for separating, identifying, and quantifying these unreacted monomers. nih.govelsevierpure.commdpi.com

In a typical HPLC analysis, a liquid solvent (the mobile phase) containing the extract from the dental composite is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). researchgate.net The different components in the extract interact differently with the stationary phase, causing them to travel through the column at different speeds and thus be separated. mdpi.com A detector at the end of the column measures the concentration of each separated component as it elutes. By comparing the retention times and peak areas of the sample components to those of known monomer standards (e.g., Bis-GMA, TEGDMA, UDMA), the identity and quantity of the leachable monomers can be determined. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Filler Leaching

The inorganic fillers in dental composites, which provide strength and wear resistance, can also release ions into the surrounding environment due to chemical degradation. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique capable of detecting metals and non-metals at trace and ultra-trace concentrations, making it ideal for studying filler leaching.

In ICP-MS, the liquid sample (e.g., water or artificial saliva in which the composite has been stored) is introduced into a high-temperature argon plasma (around 6,000 to 10,000 K). The plasma atomizes and ionizes the elements present in the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the number of ions for each mass, allowing for the determination of the elemental composition of the original sample with very high sensitivity. This technique can be used to quantify the leaching of elements such as silicon, barium, aluminum, and strontium from the filler particles of dental composites. nih.gov

Microscopic and Imaging Techniques for Morphological and Structural Assessment

Microscopic techniques are essential for visualizing the surface topography, internal structure, and filler particle distribution within a dental composite. This morphological and structural information is critical for understanding the material's mechanical properties and wear characteristics. rjor.ro

Commonly used techniques include Scanning Electron Microscopy (SEM) , which provides high-resolution images of the surface morphology by scanning it with a focused beam of electrons. rjor.ronih.govnih.gov SEM can reveal details about filler particle size, shape, and distribution, as well as the quality of the interface between the filler and the resin matrix. rjor.ro

Atomic Force Microscopy (AFM) is another powerful imaging technique that can provide three-dimensional topographical information at the nanoscale. nih.govwiley.comnih.gov AFM uses a sharp probe to scan the surface of the sample, allowing for the characterization of surface roughness and the visualization of individual filler particles and the surrounding polymer matrix with very high resolution. wiley.com These microscopic analyses are vital for correlating the composite's structure with its clinical performance.

Scanning Electron Microscopy (SEM) for Surface Topography and Filler Distribution

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and internal structure of dental composites at high resolutions. In the analysis of dental materials, SEM is employed to visualize the size, shape, and distribution of filler particles within the resin matrix. This is critical because the filler characteristics significantly influence the composite's mechanical properties and wear resistance.

The process involves scanning the surface of a Dentacolor sample with a focused beam of electrons. The interaction of these electrons with the sample produces various signals that are collected to form an image. Secondary electrons are particularly useful for revealing detailed surface topography, while backscattered electrons can provide information about the distribution of different elements, helping to distinguish the inorganic filler particles from the organic resin matrix. SEM analysis can reveal the homogeneity of the filler dispersion, the presence of voids or agglomerates, and the quality of the interface between the filler and the matrix, all of which are critical factors for the material's long-term stability and performance.

Atomic Force Microscopy (AFM) for Nanoscale Surface Characteristics

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the characterization of surface topography at the nanoscale. researchgate.netresearchgate.net This technique is particularly valuable for assessing the surface roughness and texture of dental composites like this compound after polishing procedures or simulated wear. nih.gov AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the material's surface. mdpi.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system to create a three-dimensional topographic map of the surface. researchgate.netmdpi.com

For dental composites, AFM can quantify surface roughness parameters with high precision, which is important as a smoother surface is less prone to plaque accumulation and staining. nih.govnih.gov It can also reveal nanoscale features such as the protrusion or dislodging of individual filler particles after wear, providing insights into the material's wear mechanisms. nih.gov By operating in different modes, AFM can also map other surface properties like hardness and adhesion at a very fine scale. mdpi.com

Mechanical Testing Paradigms for Material Performance Evaluation

The clinical success of a dental composite is heavily dependent on its ability to withstand the forces of mastication. A battery of mechanical tests is used to evaluate the performance of materials like this compound under conditions that simulate the oral environment.

Compressive Strength and Flexural Strength Determinations

Compressive Strength measures the ability of a material to resist fracture under a crushing force. It is a critical property for restorative materials used in posterior teeth, which bear significant occlusal loads. ekb.eg The test typically involves preparing cylindrical specimens of the composite and subjecting them to an increasing compressive load in a universal testing machine until they fracture. nih.govnih.gov Dental composites generally exhibit compressive strength values ranging from 200 to over 400 MPa. ekb.eg

Flexural Strength , also known as transverse strength, evaluates the material's resistance to bending, which simulates the complex tensile, compressive, and shear forces experienced in a clinical setting. ekb.egnih.gov For this test, a bar-shaped specimen is supported at both ends and a load is applied to the center until it breaks. thejcdp.comscielo.br This three-point bending test is specified by ISO 4049 for dental composites. High flexural strength, often in the range of 80 to 160 MPa, is desirable to prevent bulk fracture of the restoration. ekb.egresearchgate.net

Table 1: Representative Mechanical Strength of Dental Composites This table displays typical data for illustrative purposes, as specific values for this compound were not available in the reviewed literature.

| Property | Typical Value Range (MPa) |

|---|---|

| Compressive Strength | 250 - 434 |

| Flexural Strength | 80 - 182 |

Note: Values can vary significantly based on the specific composite formulation, filler loading, and testing conditions.

Hardness Testing (e.g., Knoop, Vickers)

Hardness testing quantifies the material's resistance to permanent surface indentation or scratching. researchgate.net It is an indicator of the material's durability and ability to resist wear from opposing teeth and food abrasion. sapub.org The two most common methods for dental composites are Knoop Hardness (HK) and Vickers Hardness (VHN). actascientific.comnih.gov

Both tests use a diamond indenter (pyramidal for Vickers, elongated pyramid for Knoop) which is pressed into the polished surface of the composite with a specific load for a set duration. actascientific.comnih.gov After the indenter is removed, the dimensions of the resulting indentation are measured microscopically, and the hardness value is calculated. uni-tuebingen.de Higher hardness values indicate greater wear resistance. The hardness of a composite is influenced by the type, size, and volume fraction of the filler particles. sapub.org

Table 2: Representative Hardness Values for Dental Composites This table displays typical data for illustrative purposes, as specific values for this compound were not available in the reviewed literature.

| Hardness Test | Typical Value Range |

|---|---|

| Vickers Hardness (VHN) | 40 - 125 |

| Knoop Hardness (KHN) | 35 - 110 |

Note: Hardness is dependent on filler content, degree of polymerization, and testing parameters.

Diametral Tensile Strength (DTS) Measurement

Since brittle materials like dental composites are weak in tension, measuring their tensile strength is crucial. The Diametral Tensile Strength (DTS) or "Brazilian" test is an indirect method used to determine this property. pocketdentistry.com A cylindrical specimen is placed on its side and compressed diametrically in a universal testing machine. nih.govnih.gov This compressive load generates tensile stresses perpendicular to the loading direction along the central axis of the cylinder, causing it to fracture. researchgate.net

The DTS is calculated from the load at which the fracture occurs. researchgate.net This test is important for predicting the potential for marginal chipping and fracture of a restoration under tensile forces generated during chewing. nih.gov Typical DTS values for modern dental composites range from 30 to 60 MPa. nih.govscielo.br

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a sophisticated technique used to characterize the viscoelastic properties of polymers and composites. netzsch.comijaem.net Materials like dental composites exhibit both elastic (solid-like) and viscous (liquid-like) behavior. DMA measures the material's response to an oscillating force over a range of temperatures and frequencies. nih.govnih.gov

Key properties measured by DMA include the storage modulus (E'), which represents the elastic portion or stiffness of the material, and the loss modulus (E''), which represents the viscous portion or the material's ability to dissipate energy. netzsch.com The ratio of these two (tan δ) is a measure of damping or energy absorption. DMA is particularly useful for identifying the glass transition temperature (Tg) of the polymer matrix, which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. uni-tuebingen.denih.gov Understanding these viscoelastic properties is essential for predicting how the material will behave over time under the dynamic loading conditions of the oral environment. nih.gov

Spectrophotometric and Colorimetric Evaluation of Optical Stability

The long-term aesthetic success of dental restorations is intrinsically linked to the color stability of the composite material. Spectrophotometry and colorimetry are indispensable tools for quantifying the optical properties of dental composites like this compound. These methods provide objective and reproducible data on how the material's color is affected by various factors over time. The Commission Internationale de l'Eclairage (CIE) has established standardized color spaces that are widely used in dentistry to ensure consistent and accurate color assessment.

CIE Lab* and CIEDE2000 Color Space Analysis

The CIE Lab* color space is a three-dimensional model that represents color in terms of lightness (L) and two chromatic components: a (red-green axis) and b* (yellow-blue axis). The L* value ranges from 0 (black) to 100 (white). A positive a* value indicates redness, while a negative value indicates greenness. Similarly, a positive b* value signifies yellowness, and a negative value indicates blueness. The total color difference between two points in this space is denoted as ΔEab, which is a crucial metric for assessing the clinical acceptability of color changes in dental restorations. A color difference with a ΔEab value of 3.3 or less is generally considered clinically acceptable.

The CIEDE2000 (ΔE00) formula is a more recent and complex equation for calculating color differences. It was developed to better align with the human eye's perception of color variations, particularly for small color differences. The CIEDE2000 formula incorporates weighting functions for lightness, chroma, and hue, providing a more accurate representation of perceived color change. researchgate.netnih.govnih.gov

Research on a microfilled, high-filler content composite resin, this compound, involved a generalized wear simulation to assess its discoloration and staining susceptibility. The color of both non-worn and worn surfaces was measured before and after staining with a 0.5% methylene blue solution. The color difference (ΔE*ab) between the non-worn and worn surfaces before staining was in the range of 0.8 to 1.4. researchgate.net After staining, this difference increased to a range of 1.1 to 3.9. researchgate.net

The following interactive table presents the color change data for this compound after wear simulation and staining, based on the CIE Lab* color space.

| Surface Condition | Staining Condition | Color Difference (ΔE*ab) |

| Between non-worn and worn | Before Staining | 0.8 - 1.4 |

| Between non-worn and worn | After Staining with 0.5% Methylene Blue | 1.1 - 3.9 |

| Non-worn surface | After Staining with 0.5% Methylene Blue | 6.8 - 20.6 |

| Worn surface | After Staining with 0.5% Methylene Blue | 5.2 - 17.8 |

It is important to note that staining on the non-worn surface was found to be higher than on the worn surface. researchgate.net

Factors Influencing Pigment Stability and Discoloration Mechanisms in Resin Matrices

The discoloration of dental composites like this compound can be attributed to a combination of intrinsic and extrinsic factors. mda.org.myekb.egscielo.sa.cryoutube.com These factors can alter the chemical and physical structure of the resin matrix, leading to perceptible changes in color over time.

Intrinsic Factors:

Filler Particles: The type, size, and distribution of filler particles affect the surface roughness and the integrity of the interface between the filler and the resin matrix. In microfilled composites like this compound, the high filler content contributes to a smoother surface, which can be more resistant to extrinsic staining compared to hybrid composites. researchgate.net

Photoinitiator System: The photoinitiator, often camphorquinone (B77051) in light-cured composites, can undergo chemical changes upon exposure to light, which may contribute to a yellowish discoloration over time. youtube.com

Degree of Polymerization: Incomplete polymerization of the resin matrix can leave unreacted monomers that are more susceptible to oxidation and hydrolysis, leading to color changes. ekb.egnih.gov

Extrinsic Factors:

Staining Agents: Frequent consumption of chromogenic foods and beverages such as coffee, tea, red wine, and certain juices can lead to the adsorption and absorption of pigments onto the surface and into the bulk of the composite. mda.org.mynih.govresearchgate.net The presence of alcohol in beverages like red wine can soften the resin matrix, increasing pigment penetration. nih.gov

Water Sorption: The resin matrix of dental composites is susceptible to water absorption. mda.org.my This can lead to the expansion and plasticization of the polymer network, facilitating the ingress of staining agents. mda.org.my

Surface Roughness: A rougher surface provides more sites for plaque accumulation and the adherence of staining agents. Finishing and polishing procedures are crucial for creating a smooth surface that is less prone to discoloration. mda.org.myyoutube.com

Chemical Degradation: The oral environment is a complex medium with fluctuating pH and enzymatic activity. Chemical degradation of the resin matrix or the filler-matrix interface can expose more surfaces to staining and alter the optical properties of the composite. scielo.sa.cr

The following table summarizes the key factors influencing the discoloration of resin composites.

| Factor Category | Specific Factor | Mechanism of Discoloration |

| Intrinsic | Resin Matrix Composition (e.g., Bis-GMA) | Water sorption, chemical degradation |

| Filler Type and Size | Surface roughness, light scattering | |

| Photoinitiator System (e.g., Camphorquinone) | Chemical changes leading to yellowing | |

| Degree of Polymerization | Presence of unreacted monomers susceptible to oxidation | |

| Extrinsic | Staining Agents (e.g., coffee, tea) | Adsorption and absorption of pigments |

| Water Sorption | Plasticization of resin matrix, facilitating stain penetration | |

| Surface Roughness | Increased surface area for stain and plaque accumulation | |

| Chemical Degradation | Alteration of the material's surface and subsurface integrity |

Interactions of Dentacolor Type Materials with Substrates and Adjoining Structures

Adhesion Mechanisms at the Resin-Substrate Interface (e.g., Resin-Dentin, Resin-Metal)

Adhesion in dentistry, particularly with resin-based materials like Dentacolor, is primarily achieved through a combination of chemical bonding and micromechanical interlocking ivorygraft.combiomimeticstudyclub.comfrontiersin.org. The specific mechanisms vary depending on the substrate involved.

Chemical Bonding vs. Micromechanical Interlocking

Chemical bonding involves the formation of chemical links between the adhesive material and the tooth structure or other substrates. While micromechanical retention is dominant, some dental adhesives and monomers can interact chemically with the inorganic (hydroxyapatite) or organic (collagen) components of the tooth structure ivorygraft.comsmilesofvirginia.com. For instance, certain functional monomers, such as phosphate (B84403) monomers, can form ionic bonds with calcium in hydroxyapatite (B223615) mdpi.com. Bonding to the organic part of dentin can involve interactions with amino, hydroxyl, carboxylate, and amide groups in collagen smilesofvirginia.com. For bonding to metal, specific metal priming agents are often employed to promote chemical adhesion between the resin and the metal surface researchgate.netresearchgate.net.

Role of Bonding Agents and Surface Pre-treatments

Different generations of bonding agents and techniques exist, including etch-and-rinse and self-etch systems, each with varying protocols for surface pre-treatment and application nih.govunicorndenmart.comstyleitaliano.org. The choice of bonding agent and pre-treatment method significantly influences the bond strength and durability nih.govunicorndenmart.comekb.eg.

Interfacial Integrity and Long-Term Stability of Bonded Interfaces

Maintaining the integrity and stability of the bonded interface is crucial for the long-term success of restorations utilizing this compound-type materials mdpi.comunicorndenmart.com. The hybrid layer, formed at the resin-dentin interface, is a key component of this integrity mdpi.comadre.ro. However, this interface is susceptible to degradation over time in the oral environment mdpi.commdpi.comadre.roresearchgate.net.

Major challenges to the long-term stability of resin-dentin bonds include hydrolytic degradation of the resin matrix and enzymatic degradation of the collagen network within the hybrid layer mdpi.commdpi.comadre.roresearchgate.net. Water absorption from saliva or dentinal fluid can lead to the hydrolysis of ester bonds in methacrylate-based adhesives, weakening the polymer network mdpi.comadre.romdpi.com. Host-derived matrix metalloproteinases (MMPs) present in dentin can degrade the collagen fibrils, further compromising the hybrid layer mdpi.comadre.ro.

Strategies to improve interfacial integrity and bond stability include the use of enzyme inhibitors like chlorhexidine (B1668724) as a dentin pre-treatment to inhibit MMP activity mdpi.comallenpress.com. Incorporating fillers, such as nanoparticles, into the adhesive can also improve mechanical strength and durability mdpi.com. Research is ongoing to develop more hydrolytically stable adhesives and bonding strategies that minimize residual water at the interface adre.romdpi.com.

Clinical evaluations of this compound as a veneering material have shown promising long-term performance, with studies reporting high rates of clinical acceptability regarding color match, interfacial staining, surface texture, and wear over several years researchgate.netnih.gov. However, failures such as fractures and discoloration can occur over time nih.gov.

Influence of Material Properties on Interface Performance

The properties of this compound-type materials, the bonding agents, and the substrate all play a significant role in the performance and longevity of the bonded interface ceradirect.comnih.gov.

The composition of the composite material, including the type and size of filler particles and the resin matrix, influences its mechanical properties such as flexural strength, compressive strength, and wear resistance stomadent.ruceradirect.commdpi.com. These properties affect how the material withstands stresses at the interface scielo.br. For example, the average dispersion of filler in Dentacor is 2.7 microns, and it exhibits specific diametrical tensile strength, flexural strength, and compressive strength values stomadent.ru. The integrity of the filler-polymer interface within the composite is also critical, as compromised bonding can lead to water infiltration and degradation mdpi.com.

The properties of the bonding agent, such as its hydrophilicity/hydrophobicity, viscosity, and the presence of functional monomers, affect its ability to wet and infiltrate the treated substrate surface and establish a strong bond mdpi.comsmilesofvirginia.comwikipedia.org. The degree of polymerization, influenced by the curing process, is also vital for the mechanical properties and stability of the adhesive layer ceradirect.commdpi.com.

Substrate properties, including the composition, structure (e.g., enamel prisms, dentinal tubules), and the presence of a smear layer, significantly influence bonding effectiveness mdpi.comsmilesofvirginia.comnih.govwikipedia.orgnih.gov. The inherent moisture content of dentin also presents a challenge for bonding with hydrophobic resins mdpi.comwikipedia.orgadre.ro.

The interaction and compatibility between the different materials at the interface are paramount. For instance, the use of silane (B1218182) primers and unfilled resin bonding agents has been shown to affect the repair bond strength of this compound composite material nih.govresearcher.life.

Data Tables

While specific comparative data tables for "this compound" versus other materials across all outlined aspects were not consistently available in the search results, the following table summarizes typical mechanical properties reported for Dentacor composite, which are relevant to its performance at the interface.

| Property | Value (MPa) | Source |

| Diametrical Tensile Strength | 45 ± 3 | stomadent.ru |

| Flexural Strength | 86 ± 5 | stomadent.ru |

| Compressive Strength | 180 ± 25 | stomadent.ru |

Additionally, research findings highlight the impact of surface treatments on bond strength to different substrates. For example, a study on bonding to PEEK (a type of polymer) showed varying shear bond strengths depending on the surface treatment and bonding system used uzh.chrero.ch. While not directly on this compound, this illustrates the principle that surface pre-treatment is critical for achieving adequate bond strength to non-tooth substrates.

| Substrate (Pre-treatment) | Bonding System | Shear Bond Strength (MPa) | Source |

| PEEK (Acid-etched) | Universal composite resin cement | 19.0 ± 3.4 | uzh.chrero.ch |

| PEEK (Sandblasted 50 µm Alumina) | Adhesive/composite system | 13.5 ± 2.4 | uzh.ch |

| PEEK (Silica coating) | Adhesive/composite system | 11.5 ± 3.2 | uzh.ch |

| Titanium (Sandblasted 50 µm Alumina) | Universal composite resin cement | 8.7 ± 2.8 | uzh.chrero.ch |

Note: The PEEK and Titanium data are included to illustrate the impact of surface pre-treatments on bond strength to different materials, a principle applicable to this compound-type materials when bonding to various substrates.

Detailed Research Findings

Research findings indicate that micromechanical interlocking is the primary mechanism of adhesion to enamel and dentin for resin composites researchgate.net. The formation of the hybrid layer, a zone of intermingling between demineralized dentin collagen and infiltrated resin, is critical for durable resin-dentin bonds ivorygraft.combiomimeticstudyclub.commdpi.comwikipedia.orgmdpi.com. Studies have explored the effect of different surface treatments on the bond strength of composite resins, confirming that combinations of mechanical and chemical pre-treatments can enhance repair bond strength nih.gov. The long-term stability of these bonds is challenged by water degradation and enzymatic activity, leading to a decrease in bond strength over time mdpi.commdpi.comadre.roresearchgate.netscielo.br. The use of metal priming agents has been specifically shown to improve the integrity of the interface when this compound is used for veneering metal restorations researchgate.net.

Q & A

Basic Research Questions

Q. How to design experiments using Datacolor MATCHPIGMENT for ingredient selection based on thermal stability criteria?

- Methodological Answer : Utilize the software’s numerical keyword queries to filter ingredients by thermal stability thresholds (e.g., "≤360°C"). Construct a Boolean query to exclude ingredients outside this range, ensuring compliance with experimental thermal constraints. Save the query as a reusable template for consistency across studies .

Q. How to ensure ethical compliance in dental color research involving human subjects?

- Methodological Answer : Obtain approval from institutional ethics committees (e.g., following protocols like Dicle University’s 2019/44 approval). Design surveys with anonymized demographic questions and optional research-specific inquiries to minimize bias while adhering to ethical standards in human subject research .

Q. How to structure a manuscript for publishing dental color research in peer-reviewed journals like Chromatography or Journal of Dental Research?

- Methodological Answer : Follow journal-specific guidelines:

- Abstract : Include 600+ words detailing objectives, methods, results, and innovations.

- Introduction : Highlight gaps in existing literature and the study’s novelty.

- Results & Discussion : Compare findings with prior work, address discrepancies, and propose mechanistic explanations.

- Tables/Figures : Ensure self-explanatory captions with error margins (SD/SEM) and statistical tests .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when evaluating color stability under varying thermal conditions?

- Methodological Answer : Apply iterative qualitative analysis to identify confounding variables (e.g., ingredient form, measurement intervals). Cross-reference Datacolor’s Optical Constants Report (spectral data at 10nm intervals) and Historical Ingredient Reports to contextualize batch-specific anomalies .

Q. How to optimize optical models in Datacolor MATCHPIGMENT for simultaneous color and opacity matching?

- Methodological Answer : Use the Two-Constant Matching (Opaque) model for color/opacity applications. Calibrate parameters via recursive sorting and constraints (e.g., min/max concentration, form expansion levels). Validate against Illuminant Detail Reports for spectral accuracy under standardized lighting .

Q. How to integrate AI tools responsibly in analyzing dental color data without compromising scientific integrity?

- Methodological Answer : Limit AI to drafting non-interpretive sections (e.g., methods). Validate AI-generated hypotheses against peer-reviewed datasets and disclose AI usage transparently. Avoid reliance on AI for statistical analysis or literature synthesis due to risks of outdated/inaccurate patterns .

Q. How to apply hierarchical study designs to prioritize evidence in dental material efficacy studies?

- Methodological Answer : Align clinical questions with optimal study designs:

- Therapy/Prevention : Prioritize RCTs > cohort studies.

- Diagnosis : Use prospective blind trials with sensitivity/specificity metrics.

- Prognosis : Leverage longitudinal cohort data .

Q. What methodology assesses ingredient hierarchy in complex formulations using Datacolor MATCHPIGMENT’s expansion levels?

- Methodological Answer : Classify ingredients by "form" labels:

- Unexpanded : Base components (e.g., "Light").

- Expanded One Level : Sub-components (e.g., "Paste").

- Fully Expanded : Atomic constituents (e.g., "Powder"). Use Ingredient List Reports to track hierarchical dependencies and concentration limits .

Q. Best practices for validating data provenance in multi-institutional dental color research?

- Methodological Answer : Cross-check Ingredient List Reports (ID, calibration status) with institutional metadata. Use Optical Constants Reports to verify spectral consistency across labs. Document data lineage via History Ingredient Reports for auditability .

Tables for Reference

| Report Type (Datacolor MATCHPIGMENT) | Key Metrics |

|---|---|

| Optical Constants Report | Spectral data (10nm intervals), concentration |

| Illuminant Detail Report | Stored values for lighting/observer conditions |

| Historical Ingredient Report | Batch ID, density, cost intensity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products